molecular formula C19H18N2O4 B2431604 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide CAS No. 2034344-33-5

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide

Cat. No.: B2431604
CAS No.: 2034344-33-5
M. Wt: 338.363
InChI Key: SKGAGOFTIDIHIR-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide is a complex organic compound that features a unique structure combining a furan ring, a pyridine ring, and a benzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Furan-Pyridine Intermediate

      Starting Materials: 2-furylboronic acid and 3-bromopyridine.

      Reaction: Suzuki-Miyaura coupling reaction.

      Conditions: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene) under reflux conditions.

  • Benzamide Formation

      Starting Materials: The furan-pyridine intermediate and 2,3-dimethoxybenzoyl chloride.

      Reaction: Nucleophilic acyl substitution.

      Conditions: Base (e.g., triethylamine) and solvent (e.g., dichloromethane) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidized derivatives of the furan or pyridine rings.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran.

      Products: Reduced forms of the benzamide or pyridine rings.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Varies depending on the substituent being introduced.

      Products: Substituted derivatives on the furan, pyridine, or benzamide rings.

Scientific Research Applications

Chemistry

In organic chemistry, N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in synthetic chemistry.

Biology

This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to evaluate its efficacy and safety as a pharmaceutical agent.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydroxybenzamide: Similar structure but with hydroxyl groups instead of methoxy groups.

    N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzoic acid: Contains a carboxylic acid group instead of an amide group.

    N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzylamine: Features an amine group instead of an amide group.

Uniqueness

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both furan and pyridine rings in the same molecule allows for diverse interactions and applications in various fields of research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-16-8-3-7-14(18(16)24-2)19(22)21-12-13-6-4-10-20-17(13)15-9-5-11-25-15/h3-11H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGAGOFTIDIHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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